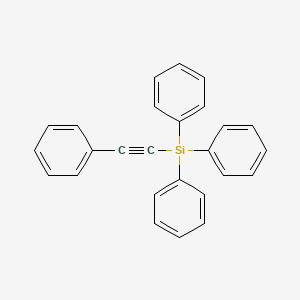
Silane, triphenyl(phenylethynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl(phenylethynyl)silane is an organosilicon compound characterized by a silicon atom bonded to three phenyl groups and one phenylethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triphenyl(phenylethynyl)silane can be synthesized through the Grignard reaction, where phenylmagnesium bromide reacts with phenyltrichlorosilane in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of triphenyl(phenylethynyl)silane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl(phenylethynyl)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized by reagents such as carbon nanotube-gold nanohybrids.
Reduction: It acts as a reductant in catalytic hydrogen deuterium exchange reactions.
Substitution: It participates in hydrosilylation reactions to produce enolsilanes.
Common Reagents and Conditions
Oxidation: Carbon nanotube-gold nanohybrids as catalysts.
Reduction: N-heterocyclic carbene-Ir(III) complexes.
Substitution: Ruthenium complexes for hydrosilylation
Major Products
Oxidation: α-O-silylated acyloin derivatives.
Reduction: Deuterated silanes.
Substitution: Enolsilanes
Wissenschaftliche Forschungsanwendungen
Triphenyl(phenylethynyl)silane has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of triphenyl(phenylethynyl)silane involves its ability to participate in various chemical reactions due to the presence of the phenylethynyl group. This group can undergo addition reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylsilane: Similar structure but with a silyl group instead of the phenylethynyl group.
Trimethyl(phenylethynyl)silane: Contains three methyl groups instead of phenyl groups.
Uniqueness
Triphenyl(phenylethynyl)silane is unique due to the presence of both phenyl and phenylethynyl groups, which confer distinct chemical properties. This combination allows for a broader range of chemical reactions and applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
4131-46-8 |
|---|---|
Molekularformel |
C26H20Si |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
triphenyl(2-phenylethynyl)silane |
InChI |
InChI=1S/C26H20Si/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H |
InChI-Schlüssel |
MGTOFLSIIRHBNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11942528.png)
![(1E)-1-(4-chlorophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942532.png)

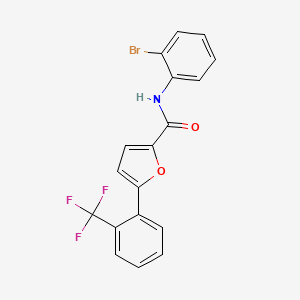
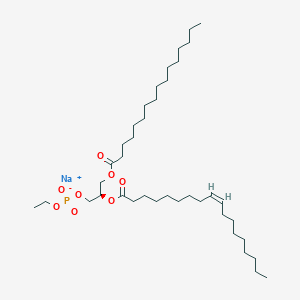
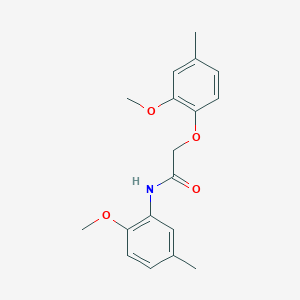
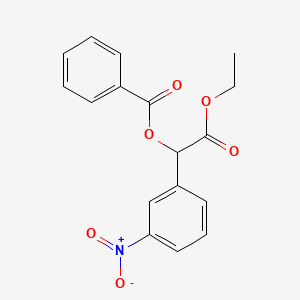
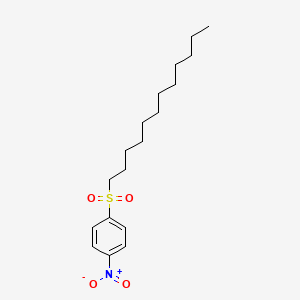

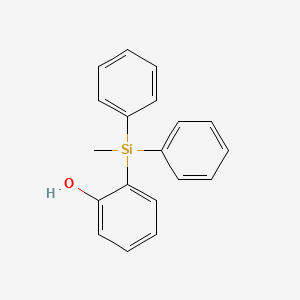

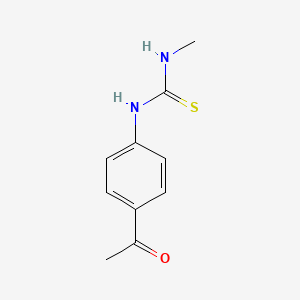

![4-chloro-N'-[(Z)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11942604.png)
